2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-33-21-14-12-20(13-15-21)25-29-24(34-30-25)17-35-27-28-23-7-5-4-6-22(23)26(32)31(27)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGDYVPQVTHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a hybrid derivative that combines the structural features of quinazolinones and oxadiazoles. Quinazolinones are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of the oxadiazole moiety enhances the potential pharmacological profile of this compound.
Structure and Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the oxadiazole ring followed by the introduction of the quinazolinone structure. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to our compound demonstrate IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. Specifically, compounds with similar structures were reported to inhibit cell growth effectively, with IC50 values ranging from 10 µM to 12 µM across different cell lines .
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been well-documented. Compounds containing oxadiazole rings have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
Anti-inflammatory Effects
Quinazolinone derivatives have been studied for their anti-inflammatory properties as well. The presence of the oxadiazole moiety may contribute to these effects by modulating inflammatory pathways. In vitro assays have indicated that certain derivatives can reduce pro-inflammatory cytokine production in macrophages .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines using an MTT assay. The results indicated that compounds similar to our target compound exhibited significant cytotoxicity with varying degrees depending on their structural modifications .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of oxadiazole-containing quinazolinones against a panel of pathogens. The results showed promising activity against both bacterial and fungal strains, highlighting the potential of these compounds in treating infections .
Data Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by triggering intrinsic apoptotic pathways. For instance, a study demonstrated that derivatives of quinazolinone could effectively inhibit the growth of breast cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism is crucial for developing new anti-inflammatory drugs that could serve as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole-containing compounds possess broad-spectrum antimicrobial activity against various bacterial strains. The thioether linkage in the structure may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
Case Study 1: Anticancer Mechanism
In a study published in the Egyptian Journal of Chemistry, researchers synthesized a series of quinazoline derivatives, including those similar to the compound . The study reported significant cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the compound's ability to induce G2/M phase arrest and promote apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Effects
A recent investigation into anti-inflammatory agents highlighted a derivative closely related to the target compound. This derivative demonstrated a marked reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent suitable for treating chronic inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic hybrids combining quinazolinones with triazole, oxadiazole, or thiadiazole rings. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Comparison with Key Analogues
Key Observations :
Structural Diversity: The target compound uniquely combines a quinazolinone core with a 1,2,4-oxadiazole ring, distinguishing it from triazole- or thiadiazole-based analogues. This structural divergence may alter electronic properties and target selectivity compared to triazole derivatives like those in .
Synthetic Routes: Synthesis of the target compound likely involves nucleophilic substitution at the sulfur atom of a quinazolinone-thiol intermediate, analogous to methods used for triazole-thiolate salts (e.g., cesium carbonate-mediated thioether formation in ). In contrast, triazolone derivatives in are synthesized via cyclization of thiosemicarbazides, emphasizing divergent pathways for heterocycle integration.
Biological Activity Trends: Quinazolinone-triazole hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, with IC₅₀ values ranging from 8–32 µg/mL against Staphylococcus aureus and Candida albicans. The oxadiazole variant’s activity remains untested but may differ due to altered π-π stacking or hydrogen-bonding capacity. Thiadiazole-containing analogues (e.g., ) show moderate cytotoxicity (IC₅₀ ~20 µM) against MCF-7 breast cancer cells, suggesting that the oxadiazole moiety in the target compound warrants similar evaluation.
Critical Analysis of Research Findings
- Steric Considerations : The 4-methylbenzyl group introduces steric bulk absent in simpler phenyl or methoxyphenyl analogues (e.g., ), which could hinder binding in narrow active sites.
- Thermodynamic Stability : Oxadiazole rings generally exhibit higher thermal stability than triazoles, as evidenced by differential scanning calorimetry (DSC) data for related compounds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, including heterocyclic ring formation, thioether linkage, and substituent modifications. Key steps include:
- Oxadiazole ring formation : React 4-ethoxyphenylcarboxylic acid hydrazide with a carbonyl source (e.g., cyanogen bromide) under reflux in ethanol .
- Thioether coupling : Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to couple the oxadiazole-methylthio moiety to the quinazolinone core .
- Purification : Monitor reaction progression via TLC, followed by recrystallization in aqueous acetic acid . Optimization requires adjusting molar ratios, solvent polarity, and catalytic efficiency to maximize yield (>75%) and purity (HPLC >95%) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch at 1610–1650 cm⁻¹ for oxadiazole, S-H stretch at 2550 cm⁻¹ for thioether) .
- NMR analysis : Confirm substituent positions via chemical shifts (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm, quinazolinone carbonyl at δ 165–170 ppm in NMR) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 500.2 [M+H]⁺) .
Advanced Research Questions
Q. How should biological activity assays be designed to evaluate this compound’s therapeutic potential?
- Target selection : Prioritize enzymes/receptors structurally similar to the compound’s motifs (e.g., quinazolinone-based kinase inhibitors, oxadiazole-containing antimicrobial agents) .
- Dose-response studies : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for cytotoxicity) and enzymatic assays (e.g., IC₅₀ determination) .
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-ethoxyphenyl group with fluorobenzyl (to enhance lipophilicity) or methylbenzyl (to assess steric effects) .
- Bioisosteric replacement : Substitute the thioether linkage with sulfoxide or sulfone groups to evaluate oxidation stability .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR kinase (PDB ID: 1M17) .
Q. How can stability under stress conditions (pH, temperature) be systematically assessed?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions for 24–72 hours .
- Analytical tracking : Use HPLC-DAD to quantify degradation products (e.g., hydrolysis of oxadiazole to hydrazide at pH <3) .
- Kinetic analysis : Calculate degradation rate constants () and half-life () to model shelf-life .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Validate docking poses : Compare predicted binding modes with X-ray crystallography or mutagenesis data .
- Solvent effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .
- Off-target screening : Use proteome-wide affinity assays (e.g., CETSA) to identify unintended targets .
Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Employ a C18 column with a gradient of acetonitrile/0.1% formic acid, optimized for MRM transitions (e.g., m/z 500.2 → 382.1 for quantification) .
- Validation parameters : Assess linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>90% in plasma) .
Q. What computational approaches predict environmental persistence and ecotoxicology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
